(4-(Hexylcarbamoyl)phenyl)boronic acid
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Overview
Description
(4-(Hexylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a hexylcarbamoyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hexylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with hexyl isocyanate to form the corresponding hexylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions: (4-(Hexylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Bases: such as potassium carbonate for borylation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted carbamoyl derivatives: from nucleophilic substitution.
Scientific Research Applications
(4-(Hexylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(Hexylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, inhibiting their activity . The hexylcarbamoyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hexylcarbamoyl group, making it less hydrophobic and less specific in certain applications.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a hexylcarbamoyl group, leading to different reactivity and solubility properties.
3-Formylphenylboronic acid: Features a formyl group, which alters its electronic properties and reactivity compared to (4-(Hexylcarbamoyl)phenyl)boronic acid.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a hexylcarbamoyl group, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring specific interactions with both hydrophilic and hydrophobic environments .
Properties
IUPAC Name |
[4-(hexylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-2-3-4-5-10-15-13(16)11-6-8-12(9-7-11)14(17)18/h6-9,17-18H,2-5,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNMUSZDAHAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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